molecular formula C12H17F3OSi B14256834 Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- CAS No. 228123-22-6

Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)-

Cat. No.: B14256834
CAS No.: 228123-22-6
M. Wt: 262.34 g/mol
InChI Key: DQLZYLBEPDXZMI-UHFFFAOYSA-N
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Description

Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- is a chemical compound with the molecular formula C12H17OF3Si. It is known for its unique structural properties, which include a trifluoromethyl group and a phenylethoxy group attached to a silicon atom. This compound is utilized in various scientific and industrial applications due to its reactivity and stability .

Preparation Methods

The synthesis of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- typically involves the reaction of trimethylsilyl chloride with 2,2,2-trifluoro-1-methyl-1-phenylethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced under specific conditions to yield different silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- involves its ability to form stable bonds with various substrates. The trifluoromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The phenylethoxy group provides additional stability and can interact with different molecular targets, facilitating its use in diverse applications .

Comparison with Similar Compounds

Similar compounds to Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- include:

Properties

CAS No.

228123-22-6

Molecular Formula

C12H17F3OSi

Molecular Weight

262.34 g/mol

IUPAC Name

trimethyl-(1,1,1-trifluoro-2-phenylpropan-2-yl)oxysilane

InChI

InChI=1S/C12H17F3OSi/c1-11(12(13,14)15,16-17(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

DQLZYLBEPDXZMI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(F)(F)F)O[Si](C)(C)C

Origin of Product

United States

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